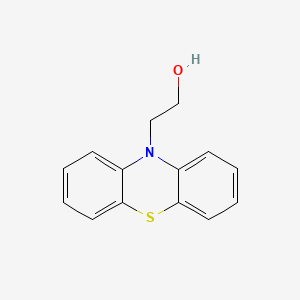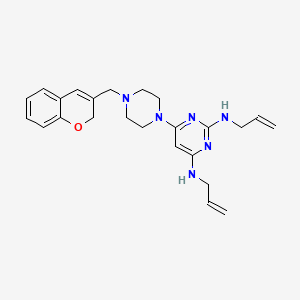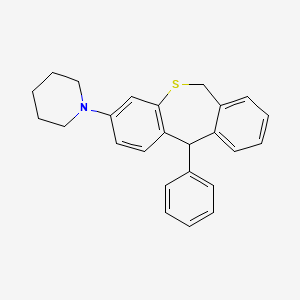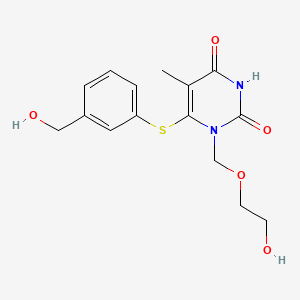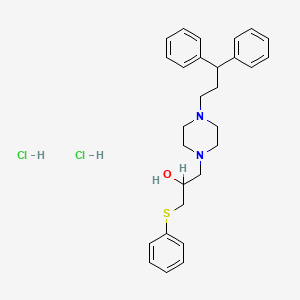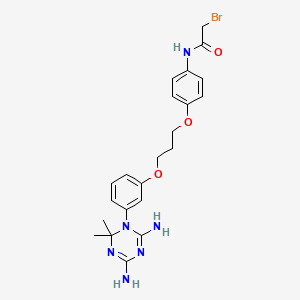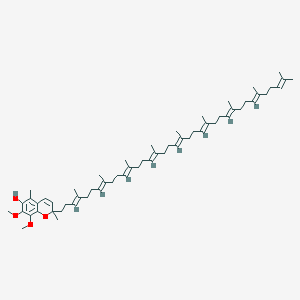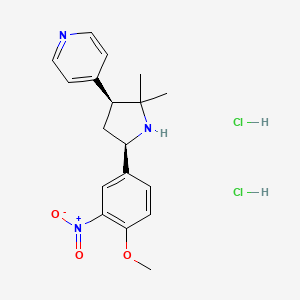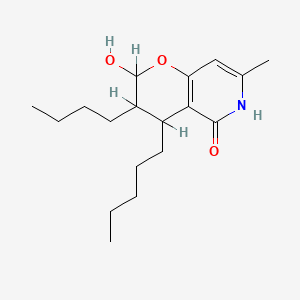
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol is a complex organic compound belonging to the class of pyrano[3,2-c]pyridine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with active methylene compounds, followed by cyclization reactions. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile in the presence of a base can lead to the formation of the desired pyrano[3,2-c]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrano[2,3-b]quinoline derivatives
- Benzo[h]pyrano[2,3-b]quinoline derivatives
- 4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-dione
Uniqueness
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl, methyl, and pentyl groups contribute to its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds .
Propiedades
Número CAS |
59304-64-2 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
3-butyl-2-hydroxy-7-methyl-4-pentyl-2,3,4,6-tetrahydropyrano[3,2-c]pyridin-5-one |
InChI |
InChI=1S/C18H29NO3/c1-4-6-8-10-13-14(9-7-5-2)18(21)22-15-11-12(3)19-17(20)16(13)15/h11,13-14,18,21H,4-10H2,1-3H3,(H,19,20) |
Clave InChI |
XYEMAWINWUXDNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(C(OC2=C1C(=O)NC(=C2)C)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






